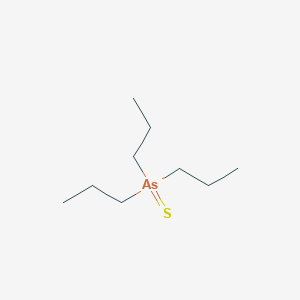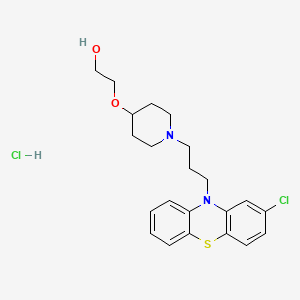
Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a phenothiazine core, which is a tricyclic structure, and is often associated with pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-10H-phenothiazine with 3-chloropropylamine to form an intermediate. This intermediate is then reacted with 4-piperidinol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
化学反应分析
Types of Reactions
Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: It has pharmacological properties that make it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride involves its interaction with specific molecular targets. The phenothiazine core is known to interact with neurotransmitter receptors in the brain, modulating their activity. This interaction can influence various signaling pathways, leading to its pharmacological effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine used in the treatment of schizophrenia.
Uniqueness
Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride is unique due to its specific structure, which combines the phenothiazine core with a piperidinyl group. This unique combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
40255-59-2 |
|---|---|
分子式 |
C22H28Cl2N2O2S |
分子量 |
455.4 g/mol |
IUPAC 名称 |
2-[1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C22H27ClN2O2S.ClH/c23-17-6-7-22-20(16-17)25(19-4-1-2-5-21(19)28-22)11-3-10-24-12-8-18(9-13-24)27-15-14-26;/h1-2,4-7,16,18,26H,3,8-15H2;1H |
InChI 键 |
AICCBHOWLJCRMG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1OCCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


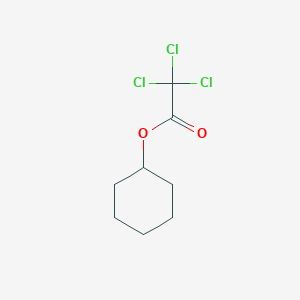
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)

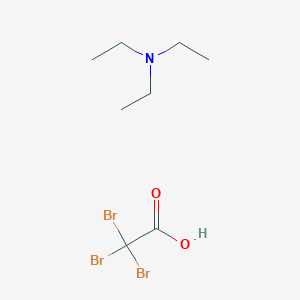
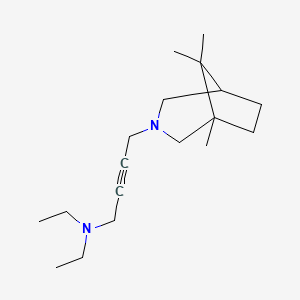
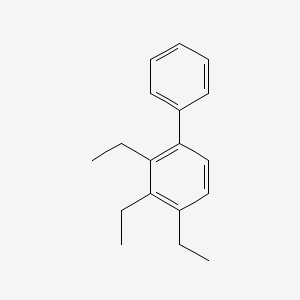
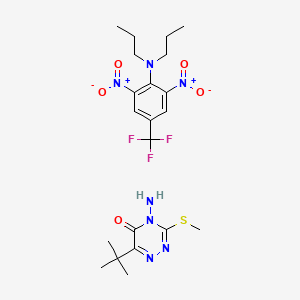
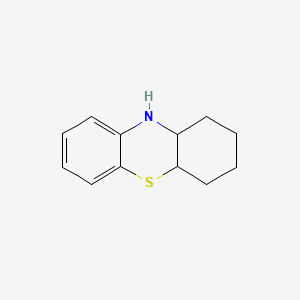
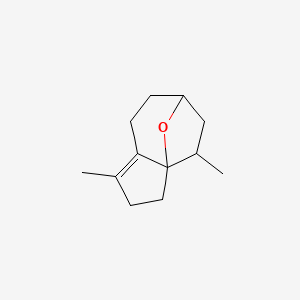
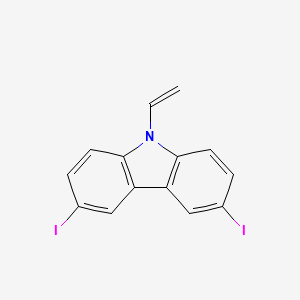
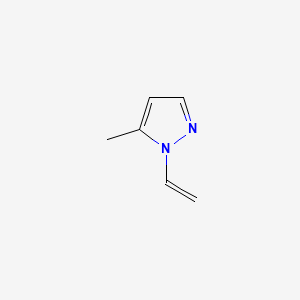
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
